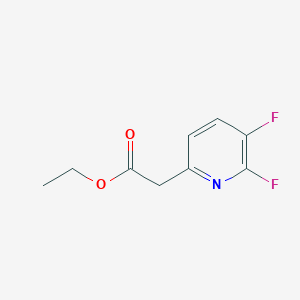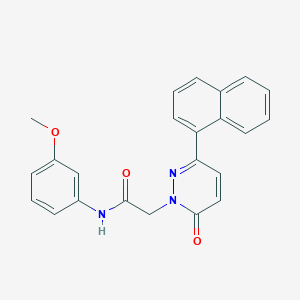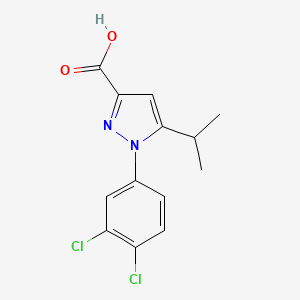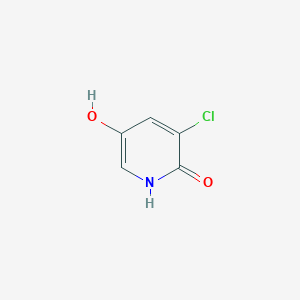
3-Chloropyridine-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridine-2,5-diol is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-2,5-diol typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,5-dihydroxypyridine using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process often includes chlorination, followed by purification steps to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert hydroxyl groups to hydrogen.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products Formed:
Oxidation: Formation of 3-chloropyridine-2,5-dione.
Reduction: Formation of 3-chloropyridine-2,5-dihydroxy compound.
Substitution: Formation of 3-substituted pyridine derivatives.
Scientific Research Applications
3-Chloropyridine-2,5-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloropyridine-2,5-diol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl groups and chlorine atom play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-Chloropyridine: Lacks the hydroxyl groups present in 3-Chloropyridine-2,5-diol.
4-Chloropyridine: Chlorine atom is located at the 4-position instead of the 3-position.
Properties
Molecular Formula |
C5H4ClNO2 |
|---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
3-chloro-5-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-4-1-3(8)2-7-5(4)9/h1-2,8H,(H,7,9) |
InChI Key |
WRKGQPCYJYBITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14868775.png)
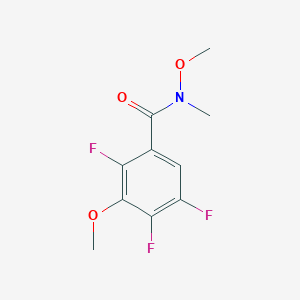
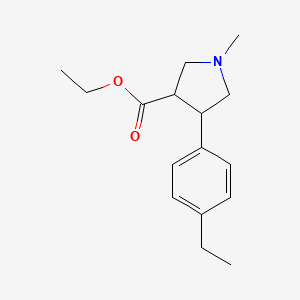
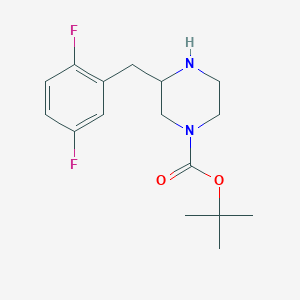
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)


![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
